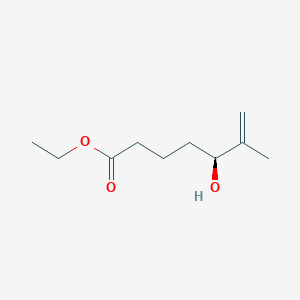
6-Heptenoic acid, 5-hydroxy-6-methyl-, ethyl ester, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Heptenoic acid, 5-hydroxy-6-methyl-, ethyl ester, (S)- is an organic compound with the molecular formula C10H18O3 It is an ester derivative of 6-heptenoic acid, featuring a hydroxyl group and a methyl group on the heptenoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Heptenoic acid, 5-hydroxy-6-methyl-, ethyl ester, (S)- can be achieved through several methods. One common approach involves the esterification of 6-heptenoic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-Heptenoic acid, 5-hydroxy-6-methyl-, ethyl ester, (S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The double bond in the heptenoic acid chain can undergo addition reactions with halogens or hydrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) under UV light.
Major Products Formed
Oxidation: Formation of 6-heptenoic acid, 5-oxo-6-methyl-, ethyl ester.
Reduction: Formation of 6-heptenoic acid, 5-hydroxy-6-methyl-, ethyl alcohol.
Substitution: Formation of halogenated derivatives such as 6-heptenoic acid, 5-hydroxy-6-methyl-, ethyl ester, 6-bromo.
Wissenschaftliche Forschungsanwendungen
6-Heptenoic acid, 5-hydroxy-6-methyl-, ethyl ester, (S)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Wirkmechanismus
The mechanism of action of 6-Heptenoic acid, 5-hydroxy-6-methyl-, ethyl ester, (S)- involves its interaction with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways and result in various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Heptenoic acid, ethyl ester: Lacks the hydroxyl and methyl groups, resulting in different chemical properties and reactivity.
6-Heptenoic acid, 5-hydroxy-, ethyl ester: Similar structure but without the methyl group, affecting its steric and electronic properties.
6-Heptenoic acid, 6-methyl-, ethyl ester: Lacks the hydroxyl group, influencing its polarity and hydrogen bonding capability.
Uniqueness
6-Heptenoic acid, 5-hydroxy-6-methyl-, ethyl ester, (S)- is unique due to the presence of both hydroxyl and methyl groups on the heptenoic acid chain. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
166533-63-7 |
|---|---|
Molekularformel |
C10H18O3 |
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
ethyl (5S)-5-hydroxy-6-methylhept-6-enoate |
InChI |
InChI=1S/C10H18O3/c1-4-13-10(12)7-5-6-9(11)8(2)3/h9,11H,2,4-7H2,1,3H3/t9-/m0/s1 |
InChI-Schlüssel |
PXHYGXCNPUVOGP-VIFPVBQESA-N |
Isomerische SMILES |
CCOC(=O)CCC[C@@H](C(=C)C)O |
Kanonische SMILES |
CCOC(=O)CCCC(C(=C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



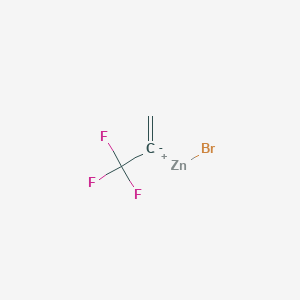
![(2s,3r,6s)-2,8-Dibromo-9-chloro-1,1,9-trimethyl-5-methylidenespiro[5.5]undecan-3-ol](/img/structure/B14262864.png)
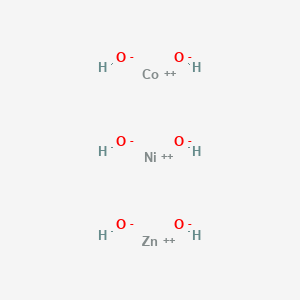
![6,7-Bis(4-methoxyphenyl)-3-oxabicyclo[3.2.0]heptane](/img/structure/B14262878.png)


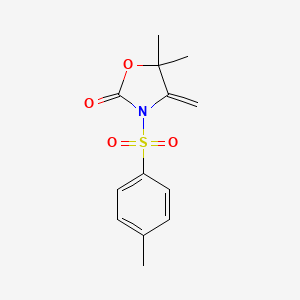
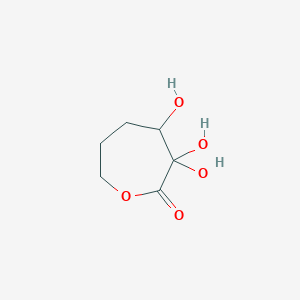
![2-[Ethoxy(dimethoxy)silyl]-1-methyl-2,5-dihydro-1H-pyrrole](/img/structure/B14262909.png)

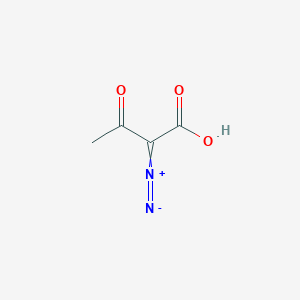
![2-[2-(1,3-Dioxolan-2-yl)phenoxy]-4,6-dimethoxypyrimidine](/img/structure/B14262919.png)
![[1-(2-Chloroethyl)cyclopropyl]benzene](/img/structure/B14262926.png)
